

PNU-105368 selectivity profiling against D1, D3, D4, D5 receptors

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Compound of Interest		
Compound Name:	PNU-105368	
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Comparative Selectivity Profile of Dopamine Receptor Ligands

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the binding affinities of several key dopamine receptor ligands against the D1, D2, D3, D4, and D5 receptor subtypes. While a specific request was made for the selectivity profile of **PNU-105368**, a comprehensive public domain dataset for this compound could not be located. Therefore, this guide presents data for a range of well-characterized dopamine agonists and antagonists to serve as a valuable reference for researchers in the field.

The data herein is presented to facilitate the objective comparison of compound performance and is supported by detailed experimental methodologies.

Ligand Binding Affinity Profile

The following table summarizes the binding affinities (Ki values in nM) of selected dopamine receptor ligands for the human D1, D2, D3, D4, and D5 receptor subtypes. Lower Ki values indicate higher binding affinity.



Ligand	D1 (Ki, nM)	D2 (Ki, nM)	D3 (Ki, nM)	D4 (Ki, nM)	D5 (Ki, nM)	Selectivit y Profile
Dopamine (Endogeno us)	~2500[1]	~500[1]	~20-100[1]	~180- 400[1]	~225[1]	Non- selective
Pramipexol e	>10,000	3.9	0.5	5.1	>10,000	D3 > D2 > D4
Ropinirole	>10,000	98,700	-	-	-	D2-like selective
Cabergolin e	-	0.61[2]	1.27[2]	-	-	D2 ≈ D3
Lisuride	56.7[2]	0.95[2]	1.08[2]	-	-	D2 ≈ D3 > D1
Pergolide	447[2]	-	0.86[2]	-	-	D3 > D1
Haloperidol	Low Affinity	High Affinity	High Affinity	High Affinity	Low Affinity	D2-like > D1-like
SCH 39166	High Affinity	Low Affinity	Low Affinity	Low Affinity	High Affinity	D1/D5 selective[3]

Note: "-" indicates data not readily available in the searched literature. Binding affinities can vary between studies based on experimental conditions.

Experimental Protocols

The determination of ligand binding affinities is crucial for understanding their selectivity and potential therapeutic applications. A standard and widely accepted method for this is the radioligand binding assay.

Radioligand Competition Binding Assay

This in vitro assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor with



high affinity.

1. Materials and Reagents:

- Cell Membranes: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293)
 cells stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3,
 D4, or D5).
- Radioligand: A high-affinity ligand labeled with a radioisotope, such as [3H]-Spiperone or [3H]-Raclopride for D2-like receptors, and [3H]-SCH23390 for D1-like receptors.
- Test Compound: The unlabeled ligand for which the binding affinity is to be determined.
- Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 μM Haloperidol or Butaclamol) to determine non-specific binding.
- Assay Buffer: Typically contains 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂, at a pH of 7.4.
- Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).
- Scintillation Fluid: A liquid cocktail that emits light upon interaction with the radioisotope.
- Liquid Scintillation Counter: An instrument to measure the radioactivity captured on the filters.
- 96-well Microplates.

2. Experimental Procedure:

- Membrane Preparation: Thaw the frozen cell membrane stock on ice and homogenize in icecold assay buffer. Determine the protein concentration of the membrane preparation.
- Assay Plate Setup: The assay is typically performed in a 96-well plate format in triplicate.
 - Total Binding Wells: Contain assay buffer, a fixed concentration of the radioligand, and the cell membrane suspension.



- Non-specific Binding (NSB) Wells: Contain the non-specific agent, the fixed concentration of the radioligand, and the cell membrane suspension.
- Competition Wells: Contain serial dilutions of the test compound, the fixed concentration of the radioligand, and the cell membrane suspension.
- Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell
 harvester. This separates the membrane-bound radioligand from the unbound radioligand.
 Wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.
- Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity in each vial using a liquid scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the average counts per minute (CPM) from the NSB wells from the average CPM of the total binding and competition wells.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

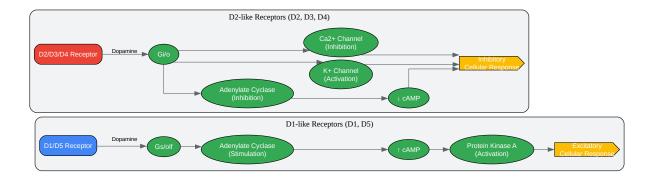
Visualizations

Dopamine Receptor Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). These families are coupled to



different G-proteins and initiate distinct intracellular signaling cascades.[4][5][6][7]



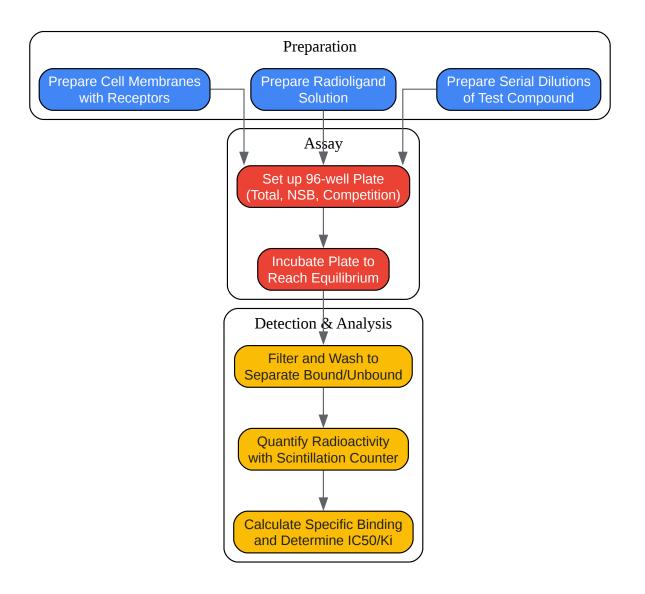
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Caption: Dopamine receptor signaling pathways.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.





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Caption: Workflow for a competitive radioligand binding assay.

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